Isoindoles and derivatives
Isoindoles are a class of organic compounds characterized by the isoindole ring structure, which consists of a five-membered heterocyclic system containing one nitrogen atom. These compounds exhibit diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, making them attractive targets for pharmaceutical development. Isoindoles can be found in natural sources such as plants and microorganisms.
Structurally, isoindoles and their derivatives can vary significantly through functional groups modification, including hydroxyl, amino, carboxylic acid, and halogen substitutions. These modifications enable the fine-tuning of physical and chemical properties, thereby enhancing their potential applications in various fields. In addition to their therapeutic applications, isoindoles also play a crucial role in organic synthesis due to their facile transformation into other valuable functional groups.
Overall, the study and application of isoindoles and their derivatives continue to be an active area of research, driving advancements in drug discovery and synthetic chemistry.

Structure | Chemical Name | CAS | MF |
---|---|---|---|
![]() |
1H-Benz[4,5]indeno[2,1-d]isoindole-1,13(2H)-dione,3,3a,4,6a,6b,8a,9,10,11,12,12a,12b-dodecahydro-3-hydroxy-3-[(4-hydroxyphenyl)methyl]-4,5,6a,7,8a,10-hexamethyl-,(3R,3aR,4S,6aR,6bS,8aR,10S,12aS,12bS,13aR)- (9CI) | 163597-03-3 | C32H41NO4 |
![]() |
2-(4,7-dihydro-2H-4,7-methanoisoindol-2-yl)ethanol | 78593-81-4 | C11H13NO |
![]() |
CYTOCHALASINL | 79637-87-9 | C32H37NO7 |
![]() |
Aspergillin PZ | 483305-08-4 | C24H35NO4 |
![]() |
Phomopsichalasin | 923953-10-0 | C32H41NO4 |
![]() |
Periconiasin E; Δ14,23-Isomer | 1807613-40-6 | C22H33NO3 |
![]() |
Phenochalasin B | 207679-46-7 | C29H35NO8 |
![]() |
4,7-dihydro-4,7-Ethano-2H-isoindole | 118824-61-6 | C10H11N |
![]() |
2,9,16,23-Tetraamino-phthalocyanine iron | 95100-27-9 | C32H20FeN12 |
![]() |
Aspochalasin C; 17,18-Dideoxy, 17,18-epoxide | 200558-99-2 | C24H33NO3 |
Related Literature
-
Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
-
Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
-
3. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
-
Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
-
5. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154
Recommended suppliers
-
Taian Jiayue Biochemical Co., LtdFactory Trade Brand reagentsCompany nature: Private enterprises
-
钜澜化工科技(青岛)有限公司Factory Trade Brand reagentsCompany nature: Private enterprises
-
Handan Zechi Trading Co., LtdFactory Trade Brand reagentsCompany nature: Private enterprises
-
Minglong (Xianning) Medicine Co., Ltd.Factory Trade Brand reagentsCompany nature: Private enterprises
-
Nanjing Jubai BiopharmFactory Trade Brand reagentsCompany nature: Private enterprises
Recommended products